N-(2-methoxyethyl)-4-[(phenylthio)methyl]benzamide
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Overview
Description
“N-(2-methoxyethyl)-4-[(phenylthio)methyl]benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs due to its bioactivity. The compound also has a methoxyethyl group and a phenylthio group attached to the benzamide structure .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine with a carboxylic acid or its derivative to form the benzamide moiety. The methoxyethyl and phenylthio groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzamide core, with the methoxyethyl and phenylthio groups adding steric bulk and potentially influencing the compound’s reactivity and interactions .Chemical Reactions Analysis
As an organic compound, “this compound” could undergo a variety of chemical reactions. The benzamide moiety could participate in substitution reactions, and the compound could potentially be modified through reactions at the methoxyethyl or phenylthio groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide moiety could result in the compound having solid state at room temperature, and the methoxyethyl and phenylthio groups could influence its solubility and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(phenylsulfanylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-12-11-18-17(19)15-9-7-14(8-10-15)13-21-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBHNXIOKYBCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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